molecular formula C21H14N2O2 B8197490 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde

4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde

Cat. No.: B8197490
M. Wt: 326.3 g/mol
InChI Key: WJZRPFNGSBOFMA-UHFFFAOYSA-N
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Description

4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde is a key building block in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Its structure comprises a benzimidazole core (two nitrogen atoms in a fused bicyclic aromatic system) linked to two benzaldehyde groups at the 4 and 7 positions. This compound is notable for its rigidity, π-conjugation, and ability to form ordered porous networks via condensation reactions . Applications span catalysis, ion conduction, and light-harvesting materials, with performance influenced by its electronic properties and structural adaptability .

Properties

IUPAC Name

4-[7-(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-11-14-1-5-16(6-2-14)18-9-10-19(21-20(18)22-13-23-21)17-7-3-15(12-25)4-8-17/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZRPFNGSBOFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the condensation of 4,7-diaminobenzimidazole with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its benzimidazole core and aldehyde groups. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural and Functional Modifications

Table 1: Key Compounds for Comparison
Compound Name Core Structure Substituents/Modifications Key Applications Reference
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde Benzimidazole None Chiral catalysis, proton conduction
4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde Benzimidazole Methyl group at N1 Ion-conductive COFs
4,4'-(Benzothiadiazole-4,7-diyl)dibenzaldehyde (BTDBA) Benzothiadiazole (S) None Photocatalysis, hydrogen generation
4,4'-(Benzoselenadiazole-4,7-diyl)dibenzaldehyde (BSD) Benzosele​nadiazole (Se) None Photocatalytic dehalogenation
Chiral (S)-4,4′-(2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-4,7-diyl)dianiline Benzimidazole Chiral pyrrolidine group Asymmetric organocatalysis

Core Heteroatom Effects

  • Benzimidazole vs. Benzothiadiazole/Benzoselenadiazole :

    • Electronic Properties : The benzimidazole core (N-containing) is electron-rich compared to the electron-deficient benzothiadiazole (S) and benzoselenadiazole (Se) cores. This difference significantly impacts charge-transfer efficiency. For example, BTDBA-based COFs exhibit superior photo-induced electron transfer (PET) for tumor ablation and hydrogen generation, while benzimidazole frameworks excel in proton conduction due to hydrogen-bonding networks .
    • Photocatalytic Performance : In dehalogenation reactions, benzoselenadiazole (BSD) shows higher activity than benzothiadiazole (BD) due to selenium's stronger electron-withdrawing effect, achieving 79% yield in TPE-BSD-COF vs. 68% in TPE-BD-COF .
  • Thermal and Chemical Stability : Benzimidazole-based COFs (e.g., LZU-72/76) demonstrate robust crystallinity and stability up to 400°C, whereas BTDBA frameworks (e.g., NUST-28) exhibit comparable thermal resilience but enhanced chemical stability in acidic environments .

Substituent Effects

  • Methylation at N1 : The methylated derivative (CAS: 2092907-94-1) introduces steric hindrance and reduces hydrogen-bonding capacity, making it less suitable for proton conduction but ideal for flexible ion-conductive materials. EO-BIm-iCOF, derived from methylated benzimidazole, achieves 10<sup>−3</sup> S cm<sup>−1</sup> ion conductivity via ethylene oxide chain integration .
  • Chiral Functionalization : Introducing a pyrrolidine group creates chiral COFs (LZU-72/76) with enantioselective catalytic activity (e.r. up to 94:6), a feature absent in the parent benzimidazole compound .

Application-Specific Performance

  • Catalysis :

    • Benzimidazole-based COFs show moderate activity in olefin oxidation (Mn<sup>III</sup> modification) .
    • BTDBA frameworks excel in visible-light-driven hydrogen generation (e.g., BT-TAPT-COF) due to broad light absorption and high charge separation efficiency .
  • Sensing and Detection :

    • Fluorescent COFs using BTDBA (F-CTF-3) detect aromatic amines with a limit of 1.47 nM, leveraging aggregation-induced emission quenching .
    • Benzimidazole derivatives are less effective in fluorescence-based sensing due to weaker electron-deficient character .
  • Proton Conduction: Non-methylated benzimidazole COFs achieve proton conductivity of 10<sup>−2</sup> S cm<sup>−1</sup> under humid conditions, whereas methylated versions prioritize flexibility over ionic mobility .

Biological Activity

4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde, also known as BFBZ, is a compound with the molecular formula C21H14N2O2 and a molecular weight of approximately 326.35 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of BFBZ, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzimidazole core followed by aldehyde functionalization. Various synthetic pathways have been documented, though specific methods may vary based on desired purity and yield.

Biological Activity Overview

The biological activities of BFBZ are primarily attributed to its structural features that allow interaction with various biological targets. Key areas of interest include:

  • Anticancer Activity : Studies indicate that BFBZ exhibits significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains.
  • Inhibition of Enzymatic Activity : BFBZ has been studied for its ability to inhibit specific enzymes related to cancer proliferation.

The mechanism by which BFBZ exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Interaction with DNA : The compound may intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.
  • Enzyme Inhibition : BFBZ has shown potential in inhibiting poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the effectiveness of other chemotherapeutic agents.

Anticancer Activity

A study evaluated the effects of BFBZ on the MDA-MB-436 breast cancer cell line. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics like Olaparib. The compound demonstrated an IC50 value of approximately 25 µM, indicating promising anticancer activity .

Antimicrobial Studies

Research has also explored the antimicrobial properties of BFBZ against various pathogens. In vitro tests showed that BFBZ exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Type Target/Cell Line IC50/MIC Value Reference
AnticancerMDA-MB-436 Breast Cancer25 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
PARP InhibitionPARP-1 EnzymeIC50 = 8.65 nM

Q & A

Q. What conceptual models explain the compound’s role in supramolecular assembly or host-guest chemistry?

  • Methodological Answer : The planar benzimidazole core and aldehyde termini enable π-π stacking and hydrogen bonding. Isothermal titration calorimetry (ITC) quantifies binding constants with macrocyclic hosts (e.g., cucurbit[n]urils). Molecular dynamics simulations predict self-assembly pathways in aqueous/organic interfaces .

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